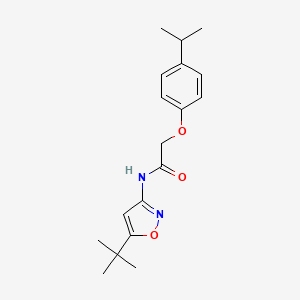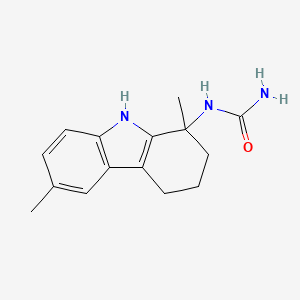![molecular formula C14H21ClN2 B5062341 N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5062341.png)
N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is structurally similar to ketamine and phencyclidine (PCP) and has been used for scientific research purposes.
作用機序
DCK acts as an NMDA receptor antagonist, which blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This results in a dissociative state, where the user experiences a sense of detachment from their surroundings and their own body.
Biochemical and Physiological Effects:
DCK has been shown to have similar effects to other dissociative anesthetics, including sedation, analgesia, and hallucinations. It can also cause nausea, vomiting, and dizziness. The long-term effects of DCK use are not well understood, and more research is needed to determine its safety and efficacy.
実験室実験の利点と制限
DCK has several advantages for use in lab experiments, including its ability to induce a dissociative state in animal models, which can be useful for studying the effects of anesthesia on the brain. However, its potential for abuse and lack of information on its long-term effects are limitations to its use.
将来の方向性
There are several future directions for research on DCK, including investigating its potential therapeutic effects for mental health disorders and its use as an anesthetic in clinical settings. Additionally, more research is needed to determine its safety and efficacy, as well as its potential for abuse and addiction.
合成法
The synthesis of DCK involves the reaction of 3-chlorophenylacetone with methylamine and cyclohexanone, followed by reduction with sodium borohydride. The resulting product is then purified through recrystallization.
科学的研究の応用
DCK has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in treating depression, anxiety, and post-traumatic stress disorder (PTSD). DCK has also been used in studies investigating the mechanisms of action of other dissociative anesthetics and their effects on the brain.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-17-9-6-14(7-10-17)16-8-5-12-3-2-4-13(15)11-12/h2-4,11,14,16H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREDUTUHUHXYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-1-methylpiperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-cyclohexylethyl)-N-[(6-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062263.png)
![1-phenyl-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062271.png)
![tert-butyl 4-hydroxy-2-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5062280.png)
![N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5062293.png)


![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5062311.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5062313.png)
![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)
![N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5062347.png)

![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-[2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]acetamide](/img/structure/B5062366.png)
![2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)